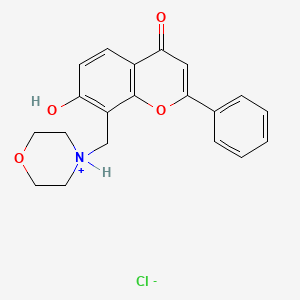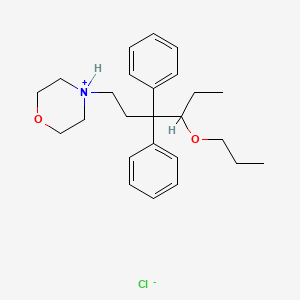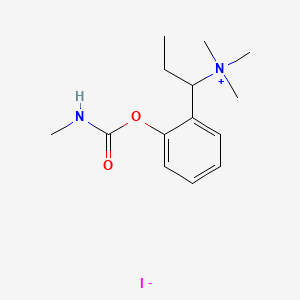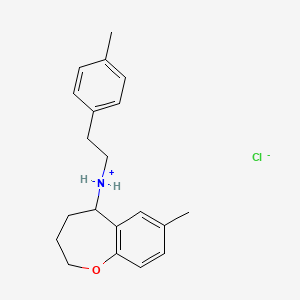
2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are esters or salts of benzoic acid. The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an isopropoxybenzoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate typically involves the esterification of 4-isopropoxybenzoic acid with 2-(2-Methyl-1-pyrrolidinyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for optimizing the production process.
化学反応の分析
Types of Reactions
2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: It may have potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzoate moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
類似化合物との比較
Similar Compounds
2-Pyrrolidinone, 1-methyl-: This compound has a similar pyrrolidine ring but lacks the benzoate moiety.
Pyridine, 2-(1-methyl-2-pyrrolidinyl)-: This compound contains a pyridine ring instead of a benzoate moiety.
2-amino-N-ethyl-N-[(1-methyl-3-pyrrolidinyl)methyl]acetamide: This compound has a similar pyrrolidine ring but different functional groups.
Uniqueness
2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate is unique due to the presence of both the pyrrolidine ring and the isopropoxybenzoate moiety. This combination of structural features allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications.
特性
CAS番号 |
5411-23-4 |
|---|---|
分子式 |
C17H25NO3 |
分子量 |
291.4 g/mol |
IUPAC名 |
2-(2-methylpyrrolidin-1-yl)ethyl 4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C17H25NO3/c1-13(2)21-16-8-6-15(7-9-16)17(19)20-12-11-18-10-4-5-14(18)3/h6-9,13-14H,4-5,10-12H2,1-3H3 |
InChIキー |
LZLUDVCQIWQCNH-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN1CCOC(=O)C2=CC=C(C=C2)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)








![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)

![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)


